molecular formula C19H15N3O5S2 B2609546 Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 681163-33-7

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B2609546
CAS No.: 681163-33-7
M. Wt: 429.47
InChI Key: HCUCZVZSYGMPEJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an isoindoline dione, an acetamide, and a thienothiazole . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the isoindoline dione and the thienothiazole, followed by their coupling with the acetamide .


Molecular Structure Analysis

The molecule is non-planar with dihedral angles between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes .


Chemical Reactions Analysis

The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the carbonyl groups in the isoindoline dione could be involved in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple polar groups like carbonyl and amide could make it relatively polar, affecting its solubility and reactivity .

Scientific Research Applications

Anti-cancer Applications

Research has shown that derivatives of ethyl 2-aminothiazole carboxylate exhibit promising anti-cancer activities. For instance, compounds synthesized for targeting colorectal cancer demonstrated significant inhibition of cell proliferation in vitro, suggesting their potential in cancer therapy (Ilyas et al., 2021). These findings are supported by in silico molecular modeling and ADMET studies, highlighting their therapeutic promise against this disease.

Anti-Inflammatory Applications

Several studies have synthesized novel compounds with the ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido) moiety to evaluate their anti-inflammatory properties. These compounds have shown effective anti-inflammatory activity in both in vitro and in vivo models, suggesting their utility in treating inflammation-related conditions (Nikalje et al., 2015). Molecular docking studies further elucidate their mechanism of action by revealing binding affinity towards human serum albumin, a critical factor in their anti-inflammatory efficacy.

Antimicrobial Applications

Compounds related to Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate have been investigated for their antimicrobial properties. Modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, for example, have led to the creation of derivatives with significant antimicrobial activities against a range of bacterial and fungal pathogens (Desai et al., 2019). These studies showcase the potential of these compounds in addressing various microbial infections through their antimicrobial efficacy.

Future Directions

The potential applications of this compound would depend on its biological activity. Given the biological activities of similar compounds, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S2/c1-3-27-18(26)14-9(2)13-15(28-14)21-19(29-13)20-12(23)8-22-16(24)10-6-4-5-7-11(10)17(22)25/h4-7H,3,8H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUCZVZSYGMPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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